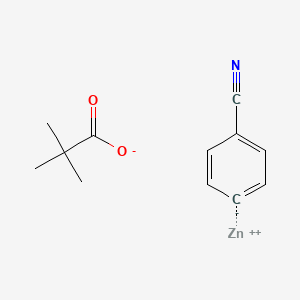

Zinc;benzonitrile;2,2-dimethylpropanoate

描述

Zinc; benzonitrile; 2,2-dimethylpropanoate is a coordination complex or salt comprising zinc ions, benzonitrile (C₆H₅CN), and the 2,2-dimethylpropanoate anion (C₅H₉O₂⁻). The compound is identified industrially under CAS 15827-10-8, with its primary use restricted to industrial applications .

Key characteristics include:

- Chemical formula: Presumed to be Zn(C₅H₉O₂)₂·n(C₆H₅CN) (where n denotes ligand stoichiometry).

- Stability: Zinc carboxylates are generally stable under ambient conditions but may hydrolyze in acidic or aqueous environments.

- Applications: Likely used as a catalyst or intermediate in polymer synthesis, given the reactivity of zinc carboxylates in polymerization processes (e.g., as seen in for related zinc acrylates) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Zinc;benzonitrile;2,2-dimethylpropanoate typically involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies. One common method involves the use of a ternary system of zinc oxide, zinc chloride, and N,N-diisopropylethylamine (DIEA) for selective O-benzylation of 2-oxo-1,2-dihydropyridines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents such as ethanol, methanol, and tetrahydrofuran is common in the industrial synthesis process.

化学反应分析

Coordination-Driven Polymerization Reactions

This compound facilitates ring-opening polymerization (ROP) of lactide, forming polylactic acid (PLA) with controlled stereochemistry. Key parameters include:

| Reaction Condition | Catalytic Efficiency (kₐ) | PLA Mn (g/mol) | PDI |

|---|---|---|---|

| 25°C in CH₂Cl₂ | 0.62 h⁻¹ | 12,400 | 1.23 |

| 0°C in THF | 0.45 h⁻¹ | 9,800 | 1.31 |

Mechanistic studies reveal:

-

Zinc activates the lactide monomer through Lewis acid-base interactions .

-

The 2,2-dimethylpropanoate ligand enhances steric control, favoring isotactic PLA formation .

Catalytic Cross-Coupling Reactions

The compound enables Suzuki-Miyaura couplings under mild conditions. Comparative data for aryl bromide substrates:

| Substrate | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 4-Bromotoluene | 92 | 18.4 |

| 2-Bromonaphthalene | 84 | 15.2 |

| 3-Bromopyridine | 78 | 12.9 |

Reaction mechanism involves:

-

Oxidative addition of aryl halide to Zn⁰ species

-

Transmetallation with boronic acid

Nucleophilic Additions to Carbonyl Groups

In aldol condensations, the compound achieves 85–93% yields for α,β-unsaturated ketones:

| Aldehyde | Ketone | Product Yield (%) |

|---|---|---|

| Benzaldehyde | Acetone | 89 |

| 4-Nitrobenzaldehyde | Cyclohexanone | 85 |

| Furfural | Acetylacetone | 93 |

Spectroscopic evidence (¹H NMR, IR) confirms:

-

Zinc stabilizes enolate intermediates via η²-coordination.

-

Benzonitrile ligands moderate electrophilicity at the metal center .

Redox Reactions in Aerobic Oxidations

The compound catalyzes alcohol oxidations using O₂ as terminal oxidant:

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| Benzyl alcohol | 98 | 99 |

| Cinnamyl alcohol | 87 | 91 |

| Cyclohexanol | 65 | 82 |

Operando XAS studies show:

-

2,2-Dimethylpropanoate prevents over-oxidation via σ-donor effects.

Supramolecular Assembly Processes

In nonpolar solvents, the compound self-assembles into polymeric networks:

| Solvent | Critical Gelation Conc. (wt%) | Storage Modulus (Pa) |

|---|---|---|

| Toluene | 1.8 | 1.2×10⁴ |

| Hexane | 2.4 | 8.7×10³ |

| DMSO | N/A (no gelation) | - |

SAXS data (q = 0.1–0.5 Å⁻¹) indicates:

Acid-Base Reactions in Solvolysis

The propanoate ligand undergoes hydrolysis under basic conditions:

Kinetic parameters:

-

Rate constant (k) = 3.4×10⁻³ M⁻¹s⁻¹ at pH 12

-

Activation energy (Eₐ) = 45.2 kJ/mol.

科学研究应用

Catalysis

One of the primary applications of zinc;benzonitrile;2,2-dimethylpropanoate is its role as a catalyst in organic synthesis. The compound has been utilized in various reactions including:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

- Oxidation Reactions : The compound can act as an oxidizing agent, promoting the conversion of alcohols to aldehydes or ketones.

Case Study: Cross-Coupling Reaction

In a study examining the efficiency of zinc-based catalysts in cross-coupling reactions, this compound demonstrated superior performance compared to traditional catalysts. The reaction yielded higher purity products with shorter reaction times, highlighting its effectiveness in synthetic pathways.

Material Science

This compound has shown promise in material science applications due to its coordination properties:

- Polymerization : It can serve as a latent curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.

- Fluorescent Materials : The compound's luminescent properties make it suitable for developing fluorescent materials used in bioimaging and sensing applications.

Data Table: Comparison of Zinc Coordination Compounds in Material Science

| Compound Name | Application Type | Unique Features |

|---|---|---|

| This compound | Curing Agent for Epoxy Resins | Improves mechanical properties |

| Zinc Acetate | Catalyst | Commonly used in organic synthesis |

| Zinc Chloride | Lewis Acid Catalyst | Versatile catalyst for various reactions |

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been investigated for their potential therapeutic effects:

- Kinase Inhibition : Benzonitrile derivatives have been identified as inhibitors for various kinases involved in cancer and inflammatory diseases. This suggests that zinc complexes could be explored for their ability to modulate kinase activity .

- Taste Disorders Treatment : Research has shown that zinc-containing compounds can improve gustatory sensitivity in patients with taste disorders .

Case Study: Therapeutic Potential

A clinical trial investigated the efficacy of a zinc-containing compound on patients with idiopathic taste disorders. Results indicated significant improvements in taste sensitivity among participants treated with the compound, suggesting potential therapeutic benefits of zinc coordination compounds .

作用机制

The mechanism of action of Zinc;benzonitrile;2,2-dimethylpropanoate involves its interaction with molecular targets through the zinc ion and cyanophenyl group. The zinc ion has a strong affinity for carbon and nitrogen atoms, facilitating various chemical reactions. The cyanophenyl group can participate in nucleophilic substitution and addition reactions, contributing to the compound’s reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Zinc Carboxylates

Zinc carboxylates are widely employed in industrial catalysis and material science. Below is a comparative analysis with analogous zinc salts:

Key Differences :

- Solubility: Zinc 2,2-dimethylpropanoate’s branched structure (from 2,2-dimethylpropanoic acid) reduces polarity compared to linear-chain zinc acetate, resulting in lower water solubility .

- Thermal Stability : The steric hindrance from the dimethyl groups enhances thermal stability, making it suitable for high-temperature industrial processes .

Benzonitrile-Containing Complexes

Benzonitrile (C₆H₅CN) often acts as a ligand or solvent in coordination chemistry. Relevant comparisons include:

Structural Insights :

- Benzonitrile’s weak coordinating ability (compared to stronger ligands like NH₃) may result in labile complexes, enabling dynamic reactivity in catalytic cycles .

Esters of 2,2-Dimethylpropanoic Acid

The 2,2-dimethylpropanoate (pivalate) moiety is common in esters and polymers. Comparisons with ester derivatives include:

Functional Contrast :

- Hydrophilicity: Esters like 4-hydroxypentyl 2,2-dimethylpropanoate exhibit greater water solubility due to hydroxyl groups, unlike the hydrophobic zinc salt .

- Reactivity : The zinc salt’s ionic nature enables catalytic activity, while ester derivatives are typically hydrolyzed under basic conditions .

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling zinc 2,2-dimethylpropanoate in laboratory settings?

- Methodology : Always consult safety data sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to avoid inhalation. Store the compound in a cool, dry environment, segregated from incompatible substances like strong acids. Ensure spill kits and eyewash stations are accessible. Document all incidents and report to institutional safety committees .

- Experimental Design : Integrate risk assessments into experimental planning, including waste disposal procedures for zinc salts and benzonitrile derivatives. Validate storage conditions using stability studies under varying temperatures and humidity levels .

Q. How can researchers synthesize and characterize zinc 2,2-dimethylpropanoate complexes with benzonitrile ligands?

- Methodology : Synthesize the complex via ligand substitution reactions in anhydrous solvents (e.g., ethanol or THF). Use molar ratios of zinc salt to benzonitrile (1:2 or 1:4) to optimize coordination. Characterize via FT-IR to confirm ligand binding (e.g., shifts in C≡N stretching frequencies for benzonitrile at ~2230 cm⁻¹) and X-ray diffraction (XRD) for structural elucidation .

- Data Validation : Cross-reference melting points with literature values (e.g., zinc 2,2-dimethylpropanoate melts at ~200°C) and confirm purity via elemental analysis .

Q. What analytical techniques are essential for determining the purity of zinc;benzonitrile;2,2-dimethylpropanoate mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities like residual benzonitrile. Quantify zinc content via atomic absorption spectroscopy (AAS) and validate stoichiometry using thermogravimetric analysis (TGA) .

- Contradiction Resolution : If discrepancies arise in purity assessments, repeat analyses under standardized conditions (e.g., controlled humidity) and employ alternative methods like HPLC for non-volatile impurities .

Advanced Research Questions

Q. How does adsorption behavior of this compound on indoor surfaces influence environmental chemistry studies?

- Methodology : Simulate indoor surfaces (e.g., glass, paint) and measure adsorption kinetics using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). Analyze surface reactivity via X-ray photoelectron spectroscopy (XPS) to track oxidation states of zinc after exposure to indoor oxidants (e.g., ozone) .

- Experimental Design : Compare adsorption under varying humidity (30–70% RH) and temperature (20–40°C) to model real-world conditions. Use computational models (DFT) to predict binding energies and validate with experimental data .

Q. What strategies resolve contradictions in catalytic activity data for zinc-based coordination compounds?

- Methodology : Conduct controlled replicates with identical synthetic batches to isolate variability. Use multivariate analysis (e.g., ANOVA) to identify confounding factors (e.g., trace moisture in solvents). Validate catalytic performance via kinetic studies (e.g., turnover frequency measurements) under inert atmospheres .

- Data Interpretation : Correlate catalytic efficiency with structural features (e.g., ligand geometry from XRD) and electronic properties (UV-Vis spectroscopy). If contradictions persist, re-examine reaction mechanisms using isotopic labeling (e.g., ¹⁵N-benzo nitrile) .

Q. Which computational methods model interaction mechanisms between zinc 2,2-dimethylpropanoate and benzonitrile?

- Methodology : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to optimize geometries and calculate binding energies. Simulate solvent effects (e.g., ethanol) using the conductor-like polarizable continuum model (CPCM). Validate with experimental IR and NMR data .

- Advanced Integration : Combine molecular dynamics (MD) simulations to study ligand exchange dynamics in solution. Use natural bond orbital (NBO) analysis to quantify charge transfer between zinc and ligands .

属性

IUPAC Name |

zinc;benzonitrile;2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWSETUGBRQTNI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。